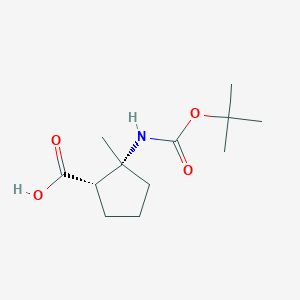

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid (CBTBCA) is an organic compound that belongs to the family of carboxylic acids. It is a cyclic compound composed of five carbons and two oxygens, and is a derivative of cyclopentanecarboxylic acid. CBTBCA is an important intermediate in organic synthesis and is used in a variety of chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Directed Hydrogenation and Enantiopure Synthesis

Directed hydrogenation techniques have been utilized to produce enantiopure derivatives of cyclopentanecarboxylic acids, demonstrating the compound's utility in achieving single diastereomers crucial for pharmaceutical applications (Smith et al., 2001).

Continuous Photo Flow Chemistry for Deuterium Labeling

Innovations in continuous photo flow chemistry have facilitated the scale-up synthesis of deuterium-labeled derivatives, highlighting the compound's significance in creating biologically active compounds and materials science applications with enhanced isotopic labeling (Yamashita et al., 2019).

Stereoisomer Synthesis

Research has developed methods for synthesizing all four stereoisomers of related compounds, underscoring the flexibility and utility of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid in synthesizing unnatural amino acids with potential pharmaceutical applications (Bakonyi et al., 2013).

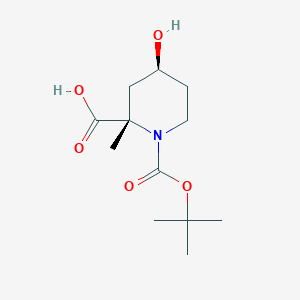

Precursor for Proline Derivatives

The compound has been employed as a precursor for synthesizing proline derivatives, essential in developing novel pharmaceuticals and studying biological processes (Nevalainen & Koskinen, 2001).

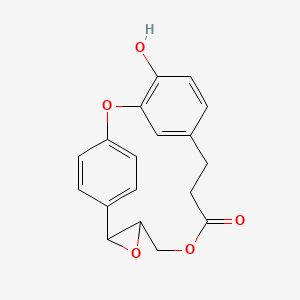

Mimetics of Twisted Cis-Amide Bonds

Research into the stereochemistry of cyclohexanecarboxylic acids has led to the development of mimetics of twisted cis-amide bonds, contributing to the understanding of peptide folding and stability in protein engineering (Krajewski et al., 2001).

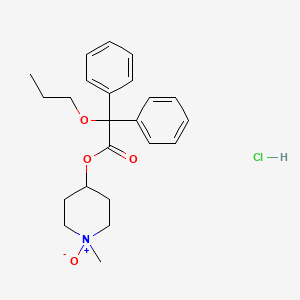

Hydrogelators for Drug Delivery

Recent advancements have explored the use of tripeptide-based hydrogelators derived from the compound for entrapment and controlled release of drugs like Vitamin B12 and Doxorubicin, indicating its potential in localized cancer therapy and drug delivery systems (Guchhait et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDUYHIMOWUHAF-PRHODGIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)